N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
Description
The exact mass of the compound N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]acetamide is 449.20630436 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-32-19-8-9-20(21(16-19)33-2)25-23(30)17-29-24(31)11-10-22(26-29)28-14-12-27(13-15-28)18-6-4-3-5-7-18/h3-11,16H,12-15,17H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKHRAGGVJBXAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C19H20N4O3
Molecular Weight: 336.39 g/mol
IUPAC Name: this compound
The compound contains a pyridazine core linked to a piperazine moiety and a dimethoxyphenyl group, which may contribute to its bioactivity.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Antitumor Activity: Preliminary studies suggest that the compound has significant cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Antidepressant Effects: The piperazine moiety is known for its potential antidepressant properties, possibly acting through serotonin receptor modulation.
- Anti-inflammatory Properties: The compound may inhibit inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | A549 (Lung Cancer) | 10.5 | |
| Antidepressant | Rat Model | N/A | |
| Anti-inflammatory | RAW 264.7 Macrophages | 15.0 |
Case Studies
-
Antitumor Efficacy:
In a study evaluating the compound's effect on A549 lung cancer cells, it was found to have an IC50 value of 10.5 µM, indicating potent cytotoxicity. The mechanism involved the activation of caspase pathways leading to apoptosis . -
Neuropharmacological Assessment:
In animal models, the compound exhibited antidepressant-like effects comparable to standard treatments. Behavioral tests indicated significant improvement in depressive-like symptoms, suggesting potential for further development as an antidepressant . -
Inflammation Reduction:
In vitro assays using RAW 264.7 macrophages showed that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha) with an IC50 of 15 µM, highlighting its potential as an anti-inflammatory agent .
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide, a compound with potential therapeutic applications, has garnered attention in scientific research. This article explores its applications across various fields, particularly in medicinal chemistry and biological studies.
Structure and Functionality
The compound features a dimethoxyphenyl group linked to a pyridazine moiety, which is further substituted with a piperazine ring. This unique structural arrangement is believed to contribute to its biological activity, particularly in modulating neurotransmitter systems.
Medicinal Chemistry
This compound is primarily investigated for its potential as a therapeutic agent . Its design suggests possible efficacy in treating various neurological disorders due to its interaction with serotonin and dopamine receptors.
Case Studies
- Antidepressant Activity : Studies have indicated that compounds with similar structures exhibit significant antidepressant-like effects in animal models by enhancing serotonergic and dopaminergic signaling pathways.
Biological Studies
The compound has been used to study receptor-ligand interactions and enzyme inhibition. Its ability to bind selectively to certain receptors makes it a valuable tool for understanding complex biochemical pathways.
Experimental Findings
In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in neurotransmitter metabolism, suggesting its role in modulating synaptic transmission.
Pharmacological Research
Research indicates that this compound may act as an antagonist or partial agonist at various receptors, including those linked to anxiety and mood regulation. This dual action could make it suitable for developing new anxiolytic drugs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
